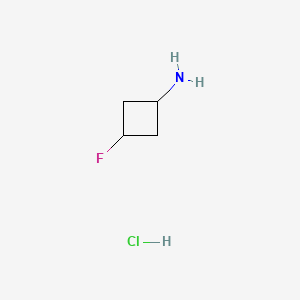

trans-3-Fluorocyclobutanamine hydrochloride

描述

trans-3-Fluorocyclobutanamine hydrochloride is a fluorinated cyclobutane derivative with the molecular formula C₄H₉ClFN and a molecular weight of 137.58 g/mol (calculated). The compound is supplied as a crystalline solid with a purity of ≥95% (research grade) or 99% (industrial grade) .

属性

IUPAC Name |

3-fluorocyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBFDQGKSKHFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736395 | |

| Record name | 3-Fluorocyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1284245-36-8 | |

| Record name | 3-Fluorocyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorocyclobutanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluorocyclobutanamine hydrochloride typically involves the fluorination of cyclobutanamine. One common method includes the reaction of cyclobutanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of the cyclobutane ring, followed by the introduction of the fluorine atom and subsequent conversion to the hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: trans-3-Fluorocyclobutanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted cyclobutanamine derivatives.

科学研究应用

Synthetic Approaches

Recent studies have reported various synthetic strategies for producing trans-3-fluorocyclobutanamine hydrochloride. These methods often involve nucleophilic fluorination and cyclization techniques that allow for the efficient construction of the cyclobutane framework while incorporating the fluorine atom at the desired position .

Pharmacological Applications

The pharmacological potential of this compound is primarily linked to its role as a building block in drug discovery. Its derivatives have shown promise in several therapeutic areas:

- Antimicrobial Activity : Compounds derived from trans-3-fluorocyclobutanamine have demonstrated significant antimicrobial properties, making them candidates for treating bacterial infections .

- Anticancer Properties : Research indicates that derivatives of this compound may inhibit tumor growth and metastasis, suggesting potential applications in oncology .

- Neuropharmacology : Some studies have explored the use of this compound in developing treatments for central nervous system disorders, leveraging its ability to cross the blood-brain barrier due to its structural characteristics .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound and its derivatives:

- Antimicrobial Study : A recent study evaluated a series of 3-fluorinated cyclobutane derivatives for their antibacterial activity against resistant strains of bacteria. The results indicated that specific modifications to the cyclobutane ring significantly enhanced potency against Gram-positive bacteria .

- Cancer Research : In vitro studies on cancer cell lines have shown that certain derivatives exhibit cytotoxic effects, leading to apoptosis in malignant cells. This research highlights the compound's potential as a lead structure for anticancer drug development .

- Neuropharmacological Investigation : A study focused on the neuroprotective effects of trans-3-fluorocyclobutanamine derivatives reported promising results in reducing neuronal death in models of neurodegenerative diseases, suggesting a pathway for therapeutic development .

Summary Table of Applications

作用机制

The mechanism of action of trans-3-Fluorocyclobutanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

相似化合物的比较

Comparison with Similar Compounds

Structurally analogous compounds include fluorinated and non-fluorinated cyclobutane/cyclohexane derivatives with variations in substituent position, ring size, and functional groups. Below is a comparative analysis based on molecular properties, purity, and availability:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |

|---|---|---|---|---|---|

| trans-3-Fluorocyclobutanamine hydrochloride | 1408075-99-9 | C₄H₉ClFN | 137.58 | ≥95%–99% | Fluorine at C3 of cyclobutane |

| trans-3-Methoxycyclobutanamine hydrochloride | 1408074-49-6 | C₅H₁₂ClNO | 137.61 | 97% | Methoxy at C3 of cyclobutane |

| Trans-3-fluorocyclohexanamine hydrochloride | 1951441-43-2 | C₆H₁₂ClFN | 167.62 | ≥95% | Fluorine at C3 of cyclohexane |

| Trans-2-fluorocyclohexanamine hydrochloride | 75198-16-2 | C₆H₁₂ClFN | 167.62 | ≥95% | Fluorine at C2 of cyclohexane |

| Trans-(3-fluorocyclobutyl)methamine hydrochloride | 1260664-80-9 | C₅H₁₀ClFN | 149.59 | ≥95% | Fluorine at C3, methylamine branch |

| trans-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride | 1807885-05-7 | C₁₀H₁₂BrClFN | 280.57 | N/A | Bromo-fluorophenyl at C3 of cyclobutane |

Key Differences and Implications

Substituent Effects: Fluorine (electronegative, lipophilic) vs. methoxy (polar, hydrogen-bonding): Fluorine enhances metabolic stability and membrane permeability, whereas methoxy groups may improve solubility in polar solvents .

Purity and Availability :

- This compound is available at higher industrial-grade purity (99%) compared to analogs like trans-3-Methoxycyclobutanamine (97%), reflecting differences in synthesis complexity .

Research Findings and Limitations

- Toxicology: No explicit toxicological data are available for trans-3-Fluorocyclobutanamine, though warnings exist for structurally related compounds (e.g., Thiophene fentanyl hydrochloride) with unstudied toxicity profiles .

- Analytical Methods : RP-HPLC protocols validated for similar hydrochlorides (e.g., amitriptyline hydrochloride) could be adapted for purity analysis .

- Structural-Activity Relationships (SAR) : Fluorine’s position on the cyclobutane ring may optimize target engagement compared to bulkier substituents (e.g., bromophenyl), but in vivo studies are needed to confirm this hypothesis .

生物活性

Trans-3-Fluorocyclobutanamine hydrochloride (CAS No. 1408075-99-9) is a fluorinated cyclic amine that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclobutane structure, which may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHClFN

- Molecular Weight : 125.57 g/mol

- IUPAC Name : rel-(1R,3R)-3-fluorocyclobutan-1-amine hydrochloride

- Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The introduction of the fluorine atom is expected to enhance lipophilicity and modify the electronic properties of the compound, potentially leading to improved binding affinity to target proteins.

Anticancer Activity

Recent studies have indicated that compounds similar to trans-3-Fluorocyclobutanamine exhibit anticancer properties. For example, trifluoromethylated compounds have shown selective activity against various cancer cell lines, including leukemia and non-small cell lung cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| RPMI-8226 (Leukemia) | 10 | Significant inhibition |

| A549 (Lung Cancer) | 15 | Moderate inhibition |

| A498 (Renal Cancer) | 12 | Significant inhibition |

Neuropharmacological Effects

This compound may also exhibit neuropharmacological effects, potentially influencing neurotransmitter systems. Compounds within this class have been investigated for their ability to act as inhibitors of serotonin reuptake, which could position them as candidates for treating mood disorders .

Study on Anticancer Properties

A study conducted by the National Cancer Institute evaluated various trifluoromethylated compounds, including derivatives of cyclobutane. The results demonstrated that certain analogs exhibited growth inhibition rates exceeding 20% against several cancer cell lines. Notably, the presence of electron-withdrawing groups like fluorine significantly enhanced their anticancer activity .

Neuropharmacological Investigation

In a separate investigation focusing on neuroactive compounds, this compound was tested for its effects on anxiety-like behaviors in animal models. The results suggested that this compound could reduce anxiety levels significantly when administered at specific dosages, indicating its potential as an anxiolytic agent .

常见问题

Basic: What are the critical steps in synthesizing trans-3-Fluorocyclobutanamine hydrochloride to ensure stereochemical fidelity and purity?

Methodological Answer:

The synthesis requires precise control of reaction conditions to maintain the trans configuration. Key steps include:

- Stereoselective Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) in anhydrous solvents to minimize side reactions.

- Cyclobutane Ring Formation : Employ [2+2] photocycloaddition or strain-driven ring-closing metathesis, monitored by thin-layer chromatography (TLC) .

- Amine Protection/Deprotection : Protect the amine group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during fluorination. Deprotection with HCl yields the hydrochloride salt.

- Purification : Use column chromatography (silica gel, eluting with methanol/dichloromethane) followed by recrystallization from ethanol/water to achieve >95% purity. Confirm stereochemistry via NMR and X-ray crystallography .

Basic: How is the structural and stereochemical integrity of this compound validated?

Methodological Answer:

A multi-spectroscopic approach is essential:

- NMR Spectroscopy :

- NMR: Identify coupling constants (e.g., and ) to confirm trans stereochemistry.

- NMR: Verify fluorine position and absence of diastereomers.

- NMR: Detect cyclobutane ring strain via chemical shifts (~25–35 ppm for bridgehead carbons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and isotopic patterns.

- X-ray Crystallography : Resolves absolute configuration and bond angles, critical for structure-activity relationship (SAR) studies .

Advanced: How can researchers resolve conflicting pharmacological data between in vitro and in vivo studies for this compound?

Methodological Answer:

Contradictions often arise from bioavailability or metabolite interference. Strategies include:

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess blood-brain barrier penetration.

- Metabolite Screening : Use hepatic microsome assays to identify active/inactive metabolites.

- Receptor Binding Assays : Compare in vitro IC values (e.g., NMDA receptor inhibition) with in vivo efficacy in animal models. Adjust for protein binding effects using equilibrium dialysis .

- Statistical Reanalysis : Apply multivariate regression to isolate confounding variables (e.g., dosing schedules) .

Advanced: What experimental designs are optimal for evaluating the thermal and photolytic stability of this compound?

Methodological Answer:

Stability studies should follow ICH guidelines:

- Thermal Stability :

- Store samples at 40°C/75% RH for 6 months. Analyze degradation products (e.g., defluorination or ring-opening) via HPLC-UV/HRMS.

- Photolytic Stability :

- Expose to UV light (320–400 nm) for 48 hours. Monitor color changes and quantify impurities using charged aerosol detection (CAD).

- Solution Stability : Test pH-dependent degradation (pH 1–9) at 25°C. Use kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced: How can computational modeling guide the optimization of this compound derivatives for enhanced target selectivity?

Methodological Answer:

- Molecular Docking : Screen derivatives against target receptors (e.g., σ-1 receptors) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol.

- MD Simulations : Run 100-ns simulations to assess binding stability and hydrogen-bond dynamics.

- QSAR Modeling : Corrogate steric/electronic parameters (e.g., Hammett constants) with in vitro activity data to predict optimal substituents .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.

- Ventilation : Perform reactions in fume hoods with HEPA filters to avoid inhalation.

- Waste Disposal : Neutralize excess HCl with sodium bicarbonate before disposal.

- Emergency Procedures : For skin contact, rinse with 0.1 M phosphate buffer (pH 7.4) and seek medical evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。